(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine
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Overview
Description
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine is a nitrogen-containing heterocyclic compound. It is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a fused bicyclic system, which includes a pyrrole ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine can be achieved through several methods. One common approach involves the use of 2-alkylpyridines as substrates. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used for the synthesis of indolizines . These methods typically involve the cyclization of pyridine derivatives under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. Transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve higher yields and better control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under specific conditions to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds. Substitution reactions can introduce various functional groups into the indolizine core .
Scientific Research Applications
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indolizine derivatives have shown potential as inhibitors of vascular endothelial growth factor (VEGF) and neuropilin, making them valuable in cancer research and treatment . Additionally, some derivatives exhibit excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications .
Mechanism of Action
The mechanism of action of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit VEGF, which plays a crucial role in angiogenesis. By blocking this pathway, the compound can potentially prevent the growth of new blood vessels in tumors, thereby inhibiting cancer progression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine include other indolizine derivatives such as pyrrolo[1,2-a]pyridine and its π-expanded analogues . These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Uniqueness: What sets this compound apart is its specific stereochemistry and the unique biological activities of its derivatives.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3aS,9aS)-2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine |
InChI |
InChI=1S/C10H18N2/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12/h8-11H,1-7H2/t8-,9?,10+/m0/s1 |
InChI Key |
YYTQFUQKFQENQE-DJBFQZMMSA-N |
Isomeric SMILES |
C1CCN2[C@@H]3CNC[C@@H]3CC2C1 |
Canonical SMILES |
C1CCN2C(C1)CC3C2CNC3 |
Origin of Product |
United States |
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